Cimetropium Bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cimetropium bromide is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is known for its ability to inhibit muscarinic receptors, which play a crucial role in the contraction of smooth muscles in the gastrointestinal tract .

Méthodes De Préparation

Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamine. The synthetic route typically involves the quaternization of scopolamine with cyclopropylmethyl bromide. The reaction conditions include the use of solvents like acetonitrile and the application of heat to facilitate the reaction .

Analyse Des Réactions Chimiques

Cimetropium bromide undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group in this compound can participate in nucleophilic substitution reactions.

Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of scopolamine derivatives.

Oxidation and Reduction:

Applications De Recherche Scientifique

Introduction to Cimetropium Bromide

This compound is a semi-synthetic derivative of scopolamine, classified as a quaternary ammonium compound. It functions primarily as an anticholinergic agent, exerting its effects by antagonizing muscarinic receptors. This pharmacological action makes it particularly useful in various gastrointestinal applications, especially for conditions characterized by spasms and pain.

Treatment of Gastrointestinal Disorders

This compound has been employed in clinical settings for the management of several gastrointestinal conditions:

- Irritable Bowel Syndrome : this compound has demonstrated efficacy in alleviating symptoms associated with irritable bowel syndrome. A study involving 70 outpatients showed significant reductions in abdominal pain episodes, with an 86% reduction reported by the end of treatment compared to 50% in the placebo group (p = 0.001) .

- Spastic Painful Conditions : It is indicated for treating spastic-painful manifestations of the gastrointestinal tract, including abdominal colic and pyloric spasm, particularly in pediatric populations .

- Premedication for Diagnostic Procedures : The compound is also utilized as premedication for gastrointestinal endoscopy procedures. Its antispasmodic properties help reduce peristalsis, facilitating better visualization during endoscopic examinations .

Enhanced Detection of Gastric Neoplasms

Recent studies have highlighted the role of this compound in enhancing the detection rates of gastric neoplasms during esophagogastroduodenoscopy (EGD). A cohort study involving over 67,000 participants found that those receiving this compound had significantly higher detection rates of gastric lesions compared to those who did not receive the drug (odds ratio, 1.42; 95% CI, 1.04-1.95; p = .03) . This suggests that this compound may be beneficial as a premedication strategy for patients undergoing EGD screening.

Spasmolytic Properties

This compound exhibits notable spasmolytic effects on both human and canine large bowel preparations. In vitro studies have shown that it acts as a competitive antagonist to muscarinic-mediated contractions, effectively inhibiting colonic motility induced by various stimuli . This property is particularly relevant for managing conditions involving excessive bowel motility.

Limitations in Polyp Detection

Despite its benefits in certain contexts, this compound does not improve polyp and adenoma detection rates during colonoscopy procedures. A randomized controlled trial indicated no significant differences in polyp detection rates between patients receiving this compound and those receiving a placebo . This finding underscores the need for careful consideration of its use in colorectal screening.

Comprehensive Data Table

Case Study: EGD Screening with this compound

In a large-scale study assessing the effectiveness of this compound as premedication during EGD, results indicated that it significantly increased the detection rates of gastric neoplasms. The intervention group showed higher rates of dysplasia and early cancer detection compared to controls, suggesting its potential utility in clinical practice for screening purposes .

Research Insights

Research has consistently demonstrated that while this compound is effective for symptom relief in irritable bowel syndrome and other gastrointestinal disorders, its role in polyp detection remains limited. Therefore, clinicians should weigh its benefits against potential drawbacks when considering its use during diagnostic procedures .

Mécanisme D'action

Cimetropium bromide exerts its effects by acting as a muscarinic antagonist. It blocks the action of acetylcholine, a neurotransmitter responsible for transmitting signals that cause muscle contractions. By inhibiting muscarinic receptors, this compound prevents the contraction of smooth muscles in the gastrointestinal tract, thereby providing relief from spasms .

Comparaison Avec Des Composés Similaires

Cimetropium bromide is chemically related to other belladonna alkaloids, such as scopolamine butyl bromide and atropine. Compared to these compounds, this compound has a unique cyclopropylmethyl group, which enhances its antispasmodic activity. Other similar compounds include:

Scopolamine Butyl Bromide: Used for its antispasmodic properties but has a different side chain.

Atropine: Another antimuscarinic agent with a broader range of applications but less specificity for gastrointestinal smooth muscle

This compound stands out due to its potent and specific action on gastrointestinal smooth muscles, making it particularly effective for treating gastrointestinal spasms.

Propriétés

Formule moléculaire |

C21H28BrNO4 |

|---|---|

Poids moléculaire |

438.4 g/mol |

Nom IUPAC |

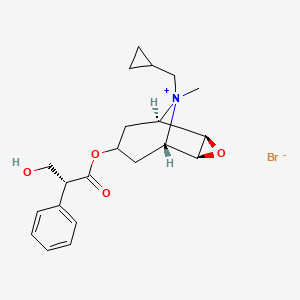

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m0./s1 |

Clé InChI |

WDURTRGFUGAJHA-MMQBYREUSA-M |

SMILES isomérique |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] |

SMILES canonique |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] |

Pictogrammes |

Irritant |

Synonymes |

cimetropium DA 3177 DA-3177 scopolamine N-(cyclopropylmethyl)bromide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.